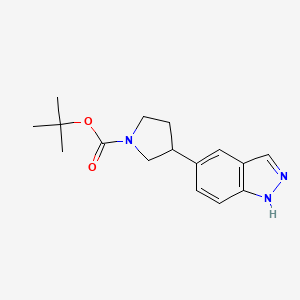
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17ClO4. It is a derivative of pentanoic acid, featuring a chloro and two methoxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3-chloro-2,4-dimethoxybenzaldehyde with a suitable pentanoic acid derivative under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, reduction, and esterification, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may include rigorous purification steps such as recrystallization and chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
科学的研究の応用
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring may influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
類似化合物との比較
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Similar structure but lacks the chloro group.
5-(2,4-Dimethoxyphenyl)pentanoic acid: Similar structure with different substitution pattern on the phenyl ring.
5-(3-Chloro-4-methoxyphenyl)pentanoic acid: Similar structure with different positioning of the methoxy group.
Uniqueness
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various research applications.
特性
分子式 |
C13H17ClO4 |
|---|---|
分子量 |
272.72 g/mol |
IUPAC名 |
5-(3-chloro-2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17ClO4/c1-17-10-8-7-9(13(18-2)12(10)14)5-3-4-6-11(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
VQSUJDZUMBOMKO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



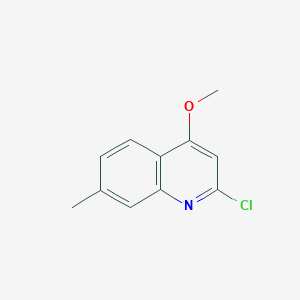
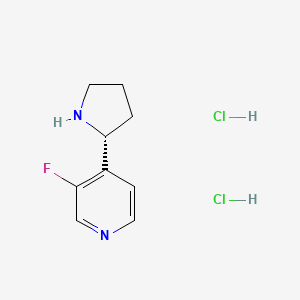
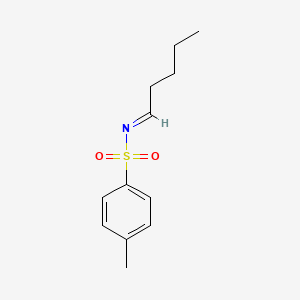
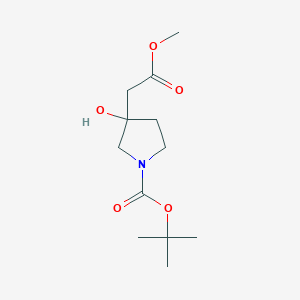
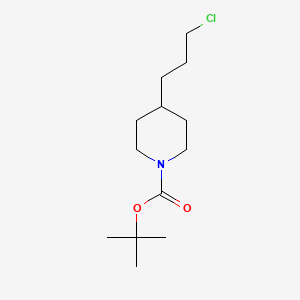
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)

![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)

